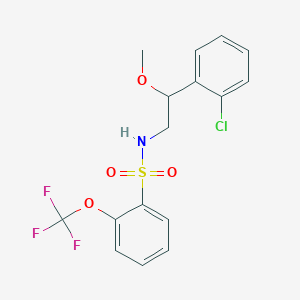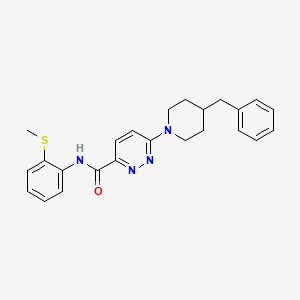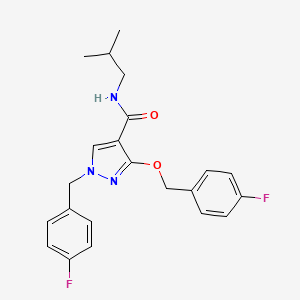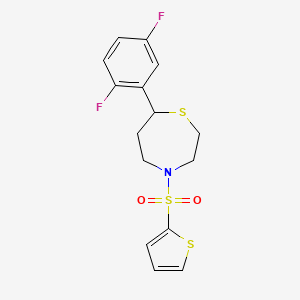![molecular formula C21H20F3N5O3 B2567198 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1006860-46-3](/img/structure/B2567198.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H20F3N5O3 and its molecular weight is 447.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
One of the prominent applications of related chemical entities involves the development of radioligands for imaging. For instance, novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural motifs with the compound , have been reported as selective ligands for the translocator protein (18 kDa) (Dollé et al., 2008). These compounds, particularly DPA-714, have been designed for in vivo imaging using PET (Positron Emission Tomography), highlighting their potential in neuroimaging and inflammation studies.
Antimicrobial Activity
Another application area is the synthesis of new heterocycles that incorporate the antipyrine moiety for antimicrobial purposes. Compounds derived from similar chemical structures have shown significant antimicrobial activities (Bondock et al., 2008). The exploration of these derivatives furthers our understanding of potential therapeutic agents against various microbial infections.
Anticancer and Anti-Inflammatory Agents
Additionally, derivatives of pyrazolo[3,4-d]pyrimidinone, closely related to the target compound, have been investigated for their antitumor and anti-inflammatory properties. Novel synthesis methods have led to compounds that demonstrated outstanding in vitro antitumor activity (Fahim et al., 2019). These findings suggest the potential of these compounds in developing new anticancer therapies.
Insecticidal and Antibacterial Potential
Research has also extended into the synthesis of pyrimidine-linked heterocyclics for evaluating their insecticidal and antibacterial potential (Deohate and Palaspagar, 2020). Such studies contribute to the search for more effective and environmentally friendly pest control agents.
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O3/c1-12-10-13(2)29(27-12)20-26-17-5-3-4-16(17)19(31)28(20)11-18(30)25-14-6-8-15(9-7-14)32-21(22,23)24/h6-10H,3-5,11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZZJNFXQDMYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567117.png)
![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride](/img/structure/B2567118.png)




![N-[4-(Hydroxymethyl)thian-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567129.png)

![N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567132.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)


